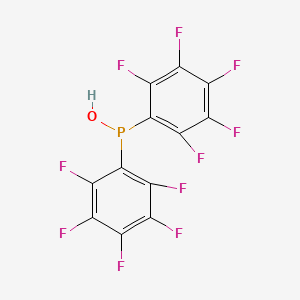

Bis(pentafluorophenyl)hydroxyphosphine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentafluorophenyl)hydroxyphosphine typically involves the reaction of pentafluorophenyl lithium with phosphorus trichloride, followed by hydrolysis. The reaction can be summarized as follows:

Formation of Pentafluorophenyl Lithium: Pentafluorobenzene is treated with n-butyllithium to form pentafluorophenyl lithium.

Reaction with Phosphorus Trichloride: The pentafluorophenyl lithium is then reacted with phosphorus trichloride to form bis(pentafluorophenyl)phosphine dichloride.

Hydrolysis: The bis(pentafluorophenyl)phosphine dichloride is hydrolyzed to yield this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes

Analyse Des Réactions Chimiques

Types of Reactions

Bis(pentafluorophenyl)hydroxyphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(pentafluorophenyl)phosphine oxide.

Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Addition: The compound can add to activated carbon-carbon double bonds to form new phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Addition: The addition reactions typically require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products

Oxidation: Bis(pentafluorophenyl)phosphine oxide.

Substitution: Various substituted phosphine derivatives depending on the reagents used.

Addition: New phosphine derivatives with added functional groups.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Role as a Ligand in Metal-Catalyzed Reactions

BPHP serves as an effective ligand in metal-catalyzed reactions, enhancing both reaction rates and selectivity. Its Lewis acid-base behavior allows it to stabilize metal centers and facilitate catalytic processes. For instance, studies have shown that BPHP can stabilize rhodium complexes, which are instrumental in catalyzing carbon-carbon bond formations.

1.2 Olefin Metathesis

Research indicates that BPHP's Lewis acidity can be exploited in the development of new catalysts for olefin metathesis—a crucial reaction in polymer synthesis. The compound's ability to activate substrates by accepting electron density makes it a valuable candidate for such catalytic applications.

1.3 Oxidation Reactions

BPHP can undergo oxidation reactions, transforming the hydroxy group into various functional groups. This property can modify its reactivity profile, making it suitable for diverse organic transformations.

Material Science

2.1 Flame Retardant Properties

The presence of fluorine atoms in BPHP contributes to its flame retardant characteristics. When exposed to heat, fluorine's high electronegativity leads to the release of non-flammable hydrogen fluoride gas, which dilutes the concentration of flammable species and disrupts combustion cycles. Consequently, BPHP is being investigated as an additive in flame retardant materials.

2.2 Interaction with Transition Metals

Studies on the interaction between BPHP and transition metals reveal insights into how this compound stabilizes metal centers and affects catalytic activity. Such interactions indicate potential applications in developing advanced materials with specific properties tailored for industrial use .

Biological Applications

3.1 Potential Therapeutic Uses

While research on the biological activity of BPHP is limited, compounds with similar structures have been explored for therapeutic applications. Phosphorus-containing compounds are known for their roles in biological systems, particularly in enzyme catalysis and as signaling molecules. The unique fluorinated structure may impart specific biological properties that warrant further investigation.

Mécanisme D'action

The mechanism by which bis(pentafluorophenyl)hydroxyphosphine exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its phosphine and pentafluorophenyl groups. These interactions can involve coordination to metal centers, formation of hydrogen bonds, or participation in redox reactions. The exact pathways and molecular targets vary depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(pentafluorophenyl)phosphine oxide: Similar in structure but with an oxidized phosphorus center.

Pentafluorophenylphosphine: Contains only one pentafluorophenyl group.

Bis(trifluoromethyl)phosphine: Contains trifluoromethyl groups instead of pentafluorophenyl groups.

Uniqueness

Bis(pentafluorophenyl)hydroxyphosphine is unique due to the presence of two pentafluorophenyl groups and a hydroxyphosphine moiety. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with metals. These properties make it a valuable compound in various fields of research and industrial applications.

Activité Biologique

Bis(pentafluorophenyl)hydroxyphosphine (BPHP) is a phosphine compound characterized by its unique structure, which includes two pentafluorophenyl groups and a hydroxyl group attached to a phosphorus atom. This compound exhibits notable electronic properties and stability, primarily due to the presence of highly electronegative fluorine atoms. The molecular formula of BPHP is C₁₄H₈F₁₀P, highlighting its complexity and potential for various applications, particularly in catalysis and biological systems.

BPHP demonstrates Lewis acid-base behavior , which allows it to act as a Lewis acid by accepting electron pairs from Lewis bases. This property positions BPHP as a candidate for developing new catalysts, particularly in olefin metathesis reactions crucial for polymer synthesis. Furthermore, the fluorinated structure contributes to its flame retardant properties , as the release of non-flammable hydrogen fluoride gas upon heating dilutes flammable species and disrupts combustion cycles.

Biological Activity

Research into the biological activity of BPHP is limited; however, compounds with similar structures have been investigated for their potential therapeutic applications. Phosphorus-containing compounds are known for their roles in biological systems, particularly in enzyme catalysis and signaling pathways. The unique fluorinated structure of BPHP may impart specific biological properties, such as increased lipophilicity or altered metabolic pathways.

The specific mechanism of action for BPHP remains largely unknown due to insufficient research data. However, it is suggested that the compound may undergo oxidation reactions that convert the hydroxy group into other functional groups, thereby modifying its reactivity profile. The presence of pentafluorophenyl groups enhances the electrophilicity of the phosphorus atom, making it an effective reagent in various organic transformations.

Comparative Analysis

To better understand BPHP's position among similar compounds, a comparative analysis is presented in the following table:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(pentafluorophenyl)phosphine | Contains three pentafluorophenyl groups | Higher coordination ability due to more ligands |

| Diphenylhydroxyphosphine | Two phenyl groups instead of pentafluorophenyl | Less electronegative; different reactivity |

| Phenylbis(pentafluorophenyl)phosphine | One phenyl and one pentafluorophenyl group | Intermediate properties between phenyl and pentafluoro |

The unique combination of high electronegativity from fluorinated groups and hydroxyl functionality significantly influences BPHP's reactivity and interaction patterns compared to similar compounds.

Case Studies and Applications

While direct studies on BPHP's biological activity are sparse, related research has explored its interactions with transition metals, revealing insights into how it stabilizes metal centers and affects catalytic activity. For instance, studies involving rhodium complexes have shown promising results in catalyzing carbon-carbon bond formations. Additionally, ongoing research aims to explore BPHP's effectiveness in flame retardant formulations and its potential use as a catalyst in various organic reactions.

Propriétés

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRBKSOIRNHMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF10OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.